Cas no 1199-64-0 (5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid)

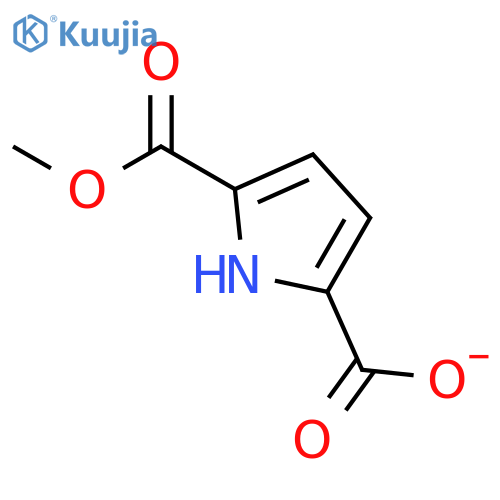

1199-64-0 structure

商品名:5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid

5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrrole-2,5-dicarboxylic acid, 2-methyl ester

- pyrrole-2,5-dicarboxylic acid monomethyl ester

- 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid

- 5-methoxycarbonyl-1H-pyrrole-2-carboxylic acid

- AKOS022637815

- 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylicacid

- CS-0106500

- Z1255380295

- BAA19964

- EN300-220322

- SCHEMBL1422945

- RSCFOPAKJCCZNX-UHFFFAOYSA-N

- 1H-Pyrrole-2,5-dicarboxylic acid, monomethyl ester

- 1199-64-0

- G83865

- 5-(Methoxycarbonyl)-1H-pyrrole-2-carboxylate

-

- MDL: MFCD12402324

- インチ: InChI=1S/C7H7NO4/c1-12-7(11)5-3-2-4(8-5)6(9)10/h2-3,8H,1H3,(H,9,10)

- InChIKey: RSCFOPAKJCCZNX-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1=CC=C(N1)C(=O)O

計算された属性

- せいみつぶんしりょう: 169.03750770g/mol

- どういたいしつりょう: 169.03750770g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 204

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 79.4Ų

5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-220322-0.5g |

5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid |

1199-64-0 | 95% | 0.5g |

$824.0 | 2023-09-16 | |

| Enamine | EN300-220322-10.0g |

5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid |

1199-64-0 | 95% | 10.0g |

$4545.0 | 2023-07-08 | |

| eNovation Chemicals LLC | Y1217274-25g |

1H-Pyrrole-2,5-dicarboxylic acid, 2-methyl ester |

1199-64-0 | 95% | 25g |

$1685 | 2024-07-28 | |

| Enamine | EN300-220322-10g |

5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid |

1199-64-0 | 95% | 10g |

$4545.0 | 2023-09-16 | |

| eNovation Chemicals LLC | Y1217274-5g |

1H-Pyrrole-2,5-dicarboxylic acid, 2-methyl ester |

1199-64-0 | 95% | 5g |

$985 | 2025-02-26 | |

| 1PlusChem | 1P01ALUQ-250mg |

1H-PYRROLE-2,5-DICARBOXYLIC ACID, MONOMETHYL ESTER |

1199-64-0 | 97% | 250mg |

$484.00 | 2025-03-19 | |

| 1PlusChem | 1P01ALUQ-5g |

1H-Pyrrole-2,5-dicarboxylic acid, monomethyl ester |

1199-64-0 | 95% | 5g |

$3851.00 | 2023-12-26 | |

| 1PlusChem | 1P01ALUQ-10g |

1H-Pyrrole-2,5-dicarboxylic acid, monomethyl ester |

1199-64-0 | 95% | 10g |

$5680.00 | 2023-12-26 | |

| 1PlusChem | 1P01ALUQ-500mg |

1H-PYRROLE-2,5-DICARBOXYLIC ACID, MONOMETHYL ESTER |

1199-64-0 | 97% | 500mg |

$726.00 | 2025-03-19 | |

| A2B Chem LLC | AV73698-5g |

1H-Pyrrole-2,5-dicarboxylic acid, monomethyl ester |

1199-64-0 | 95% | 5g |

$3262.00 | 2024-04-20 |

5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid 関連文献

-

Yimin Sun,Cheng Zhong,Rui Gong,Enqin Fu Org. Biomol. Chem. 2008 6 3044

1199-64-0 (5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid) 関連製品

- 39977-44-1(methyl 6-(hydroxymethyl)pyridine-2-carboxylate)

- 2199-43-1(Ethyl 1H-pyrrole-2-carboxylate)

- 5453-67-8(2,6-dimethyl pyridine-2,6-dicarboxylate)

- 1193-62-0(Methyl 1H-pyrrole-2-carboxylate)

- 1194-97-4(5-Methyl-2-(methoxycarbonyl)pyrrole)

- 21855-16-3(6-(ethoxycarbonyl)pyridine-2-carboxylic acid)

- 13602-11-4(Methyl 6-methylpyridine-2-carboxylate)

- 2459-07-6(methyl pyridine-2-carboxylate)

- 2524-52-9(Ethyl picolinate)

- 7170-36-7(6-(methoxycarbonyl)pyridine-2-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1199-64-0)5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):890.0